molecular formula C13H9Cl2F4NO B038869 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride CAS No. 113674-95-6

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride

Cat. No.: B038869
CAS No.: 113674-95-6
M. Wt: 342.11 g/mol
InChI Key: BBBUNESZGCZWJR-UHFFFAOYSA-N
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Description

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride is an organic compound that features both fluorine and chlorine atoms, making it a significant molecule in various chemical and pharmaceutical applications. The presence of trifluoromethyl and phenoxy groups further enhances its chemical properties, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-fluoroaniline in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and chlorine atoms, along with the trifluoromethyl and phenoxy groups, makes it a versatile compound in various applications .

Properties

IUPAC Name

4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF4NO.ClH/c14-9-5-7(13(16,17)18)1-4-12(9)20-8-2-3-11(19)10(15)6-8;/h1-6H,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBUNESZGCZWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594459
Record name Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1)
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Molecular Weight

342.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113674-95-6
Record name Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113674-95-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloro-4-trifluoromethyl)phenoxy-2-fluoroaniline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113674956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1)
Source EPA DSSTox
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Record name 4-(2-chloro-4-trifluoromethyl)phenoxy-2-fluoroaniline hydrochloride
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Record name Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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